An In-Depth Technical Guide to 4-(2,2,2-Trifluoroacetyl)benzonitrile: Structure, Properties, and Experimental Protocols
An In-Depth Technical Guide to 4-(2,2,2-Trifluoroacetyl)benzonitrile: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-(2,2,2-Trifluoroacetyl)benzonitrile. The information compiled herein is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug discovery.
Chemical Structure and Identification
4-(2,2,2-Trifluoroacetyl)benzonitrile is an aromatic ketone derivative characterized by a benzonitrile scaffold substituted with a trifluoroacetyl group at the para position.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 4-(2,2,2-Trifluoroacetyl)benzonitrile |
| CAS Number | 23516-85-0[1] |
| Molecular Formula | C₉H₄F₃NO[2] |
| Molecular Weight | 201.13 g/mol |
| SMILES | N#Cc1ccc(cc1)C(=O)C(F)(F)F |
Physicochemical Properties
Quantitative data on the physicochemical properties of 4-(2,2,2-Trifluoroacetyl)benzonitrile is limited in publicly available literature. The following table summarizes available information and estimated values based on related compounds.
| Property | Value | Source/Notes |
| Appearance | Solid (Typical) | Supplier Data |
| Melting Point | Data may vary, check literature | Supplier Data |
| Boiling Point | Data may vary, check literature | Supplier Data |
| Solubility in Water | Low solubility | Supplier Data |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane) | Supplier Data |
Spectral Data for Characterization
Detailed experimental spectra for 4-(2,2,2-Trifluoroacetyl)benzonitrile are not widely published. However, based on the chemical structure, the expected spectral characteristics are outlined below. These data are crucial for confirming the identity and purity of the compound after synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the para-substitution pattern, two doublets in the aromatic region (typically δ 7.0-8.5 ppm) are anticipated, each integrating to 2H. The electron-withdrawing nature of the trifluoroacetyl and cyano groups would shift these protons downfield.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the nitrile carbon (δ ~110-120 ppm), the ketone carbonyl carbon (δ ~180-200 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing substituents.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be in the typical range for a CF₃ group adjacent to a carbonyl, generally between -70 and -80 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum of 4-(2,2,2-Trifluoroacetyl)benzonitrile should exhibit characteristic absorption bands for its functional groups:
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2260 | Medium |
| C=O (Ketone) | 1680 - 1715 | Strong |
| C-F (Trifluoromethyl) | 1100 - 1300 | Strong |
| Aromatic C-H | 3000 - 3100 | Medium |
| Aromatic C=C | 1400 - 1600 | Medium |
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (201.13). Common fragmentation patterns would involve the loss of neutral fragments such as CO, CF₃, and HCN. The primary fragments would be the result of cleavage at the bonds adjacent to the carbonyl group.
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
A plausible and common method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[3][4] This would involve the reaction of benzonitrile with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.
Reaction:
Reduction of the Ketone to a Secondary Alcohol
The trifluoroacetyl group can be reduced to the corresponding secondary alcohol, 4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile. [2] Reaction:
Detailed Methodology:
-
Dissolution: Dissolve 4-(2,2,2-Trifluoroacetyl)benzonitrile (1.0 equivalent) in a suitable protic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15-20 minutes.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Carefully add water to quench the excess NaBH₄. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Potential Applications in Drug Discovery and Research
While specific biological activities of 4-(2,2,2-Trifluoroacetyl)benzonitrile are not well-documented, its structural motifs—the benzonitrile and the trifluoromethyl ketone—are present in various biologically active molecules.
-
Benzonitrile Moiety: Benzonitrile derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. [5]The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups in drug design.
-
Trifluoromethyl Ketone Group: The trifluoromethyl group is a common substituent in pharmaceuticals that can enhance metabolic stability, binding affinity, and cell permeability. Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly proteases, by forming stable hemiacetal or hemiketal adducts with active site serine, cysteine, or threonine residues.
Given these features, 4-(2,2,2-Trifluoroacetyl)benzonitrile could be a valuable building block or a candidate for screening in various biological assays.
General Protocol for Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound.
Detailed Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 4-(2,2,2-Trifluoroacetyl)benzonitrile in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
4-(2,2,2-Trifluoroacetyl)benzonitrile is a chemical compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data is currently sparse in the public domain, its synthesis and reactivity can be predicted based on well-established chemical principles. The presence of both a versatile benzonitrile moiety and a reactive trifluoromethyl ketone group makes it an attractive target for further investigation in the development of novel therapeutic agents and functional materials. This guide provides a foundational framework for researchers to begin their exploration of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
